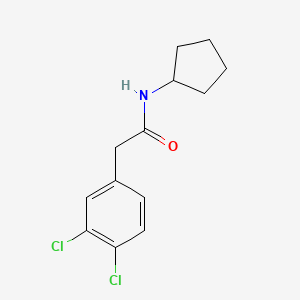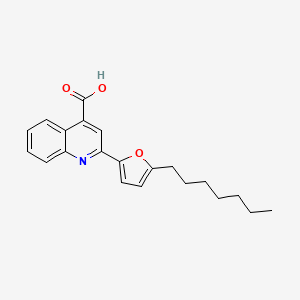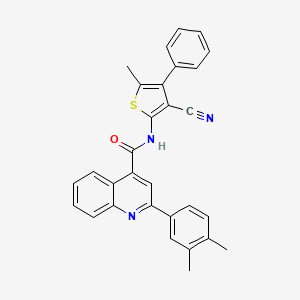![molecular formula C24H23BrN2O2 B4264257 1-[4-(benzyloxy)phenyl]-4-(2-bromobenzoyl)piperazine](/img/structure/B4264257.png)
1-[4-(benzyloxy)phenyl]-4-(2-bromobenzoyl)piperazine
Descripción general
Descripción
1-[4-(benzyloxy)phenyl]-4-(2-bromobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as BBP or 2-BBP and is a piperazine derivative. BBP is a white powder that is soluble in organic solvents and has a molecular weight of 478.38 g/mol.
Aplicaciones Científicas De Investigación
BBP has been studied extensively for its potential applications in various fields of science. The compound has shown promising results in the field of medicinal chemistry, where it has been tested as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. BBP has also been studied for its potential application in the field of organic electronics, where it has shown to be an efficient electron transport material.
Mecanismo De Acción
The mechanism of action of BBP is not well understood, and further research is required to determine the exact mechanism of action. However, studies have shown that BBP interacts with various receptors in the body, including the dopamine receptor, serotonin receptor, and adrenergic receptor. BBP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects in the body. Studies have shown that BBP can induce apoptosis in cancer cells, which is a process of programmed cell death. BBP has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. BBP has also been shown to have an effect on the central nervous system, where it can modulate the release of various neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBP has several advantages and limitations for lab experiments. The advantages of BBP include its high solubility in organic solvents, which makes it easy to handle and manipulate in the lab. BBP is also relatively stable, which allows for long-term storage. The limitations of BBP include its high cost, which can limit its use in large-scale experiments. BBP is also a relatively new compound, and further research is required to determine its full potential.
Direcciones Futuras
There are several future directions for the study of BBP. One potential direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to study its potential application in the field of organic electronics, where it has shown to be an efficient electron transport material. Further research is also required to determine the exact mechanism of action of BBP and to identify any potential side effects or toxicity.
Propiedades
IUPAC Name |
(2-bromophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O2/c25-23-9-5-4-8-22(23)24(28)27-16-14-26(15-17-27)20-10-12-21(13-11-20)29-18-19-6-2-1-3-7-19/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSQKROVYXTECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B4264178.png)
![5-{2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4264201.png)


![4-butoxy-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide](/img/structure/B4264218.png)

![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-quinolinecarboxamide](/img/structure/B4264230.png)
![1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4264235.png)
![1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B4264239.png)
![5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4264250.png)

![N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B4264270.png)

![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4264282.png)